molecular formula C8H16O7 B14722924 Acetic acid;oxolane-2,5-diol CAS No. 7108-66-9

Acetic acid;oxolane-2,5-diol

Cat. No.: B14722924
CAS No.: 7108-66-9
M. Wt: 224.21 g/mol
InChI Key: PHDLSWRGKDUZLK-UHFFFAOYSA-N
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Description

Acetic acid;oxolane-2,5-diol is a chemical compound with the molecular formula C8H16O7 . It is a molecular combination of acetic acid, a simple carboxylic acid, and oxolane-2,5-diol, also known as tetrahydrofuran-2,5-diol . This specific combination positions it as a potential reagent or intermediate in synthetic organic chemistry and materials science research. The oxolane-2,5-diol moiety, a diol on a tetrahydrofuran ring, can serve as a precursor or model compound in the synthesis of more complex furan-based molecules . Meanwhile, the acetic acid component is a fundamental chemical with wide application as a reagent, solvent, and catalyst in various chemical processes, including cyclisation reactions . As such, this compound may be of particular interest for developing new synthetic routes to value-added chemicals or for the creation of novel bio-based polymers, an area of significant scientific and industrial focus . Researchers might explore its application in catalytic transformations, studies on diol reactivity, or as a building block for functional materials. This product is intended for chemical research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

7108-66-9

Molecular Formula

C8H16O7

Molecular Weight

224.21 g/mol

IUPAC Name

acetic acid;oxolane-2,5-diol

InChI

InChI=1S/C4H8O3.2C2H4O2/c5-3-1-2-4(6)7-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4)

InChI Key

PHDLSWRGKDUZLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(OC1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;oxolane-2,5-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate . This reaction introduces hydroxyl groups to the alkene, forming the diol structure. The subsequent esterification with acetic acid yields the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride to produce tetrahydrofuran, followed by hydroxylation to introduce the diol functionality . The final step involves esterification with acetic acid under controlled conditions to obtain the target compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;oxolane-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol groups to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

Acetic acid;oxolane-2,5-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;oxolane-2,5-diol involves its interaction with various molecular targets and pathways. The diol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid component can participate in esterification reactions, modifying the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid (HCOOH)

Property Acetic Acid (CH₃COOH) Formic Acid (HCOOH) References
Molecular Weight 60.05 g/mol 46.03 g/mol
pKa 4.76 3.75
Production Bacterial fermentation Bacterial fermentation, industrial synthesis
Applications Food preservation, vinegar Textile processing, preservatives
Environmental Impact Low toxicity in food use Higher toxicity to aquatic life

Acetic acid’s lower acidity (higher pKa) compared to formic acid makes it less corrosive and safer for culinary use. Formic acid, however, is more reactive in industrial settings, such as leather tanning .

Acetic Acid vs. Glacial Acetic Acid

Property Acetic Acid (Dilute) Glacial Acetic Acid (Concentrated) References
Concentration ≤80% in aqueous solutions ≥99.5% pure
Freezing Point 16.6°C (pure form) 16.6°C
Applications Food additive, pH adjuster Solvent, chemical synthesis
Handling Low corrosion risk Requires protective equipment

Glacial acetic acid’s anhydrous form is critical for synthesizing acetyl derivatives, while diluted acetic acid is preferred in food and pharmaceuticals .

Oxolane-2,5-diol vs. Other Diols

Property Oxolane-2,5-diol (C₄H₈O₃) Ethylene Glycol (C₂H₆O₂) 1,4-Butanediol (C₄H₁₀O₂) References
Structure Cyclic ether diol Linear diol Linear diol
Boiling Point Not reported 197.3°C 230°C N/A
Applications Synthetic intermediate Antifreeze, polymer production Plasticizer, solvents
Polarity Moderate (CCS: 117–126 Ų) High (due to -OH groups) Moderate

Oxolane-2,5-diol’s cyclic structure differentiates it from linear diols like ethylene glycol, which exhibit higher boiling points and broader industrial roles. Limited data on oxolane-2,5-diol in the provided evidence precludes detailed functional comparisons.

Oxolane-2,5-diol vs. Aromatic Diols

and mention aromatic diols like p-cymene-2,5-diol and biphenyl-2,5-diol, which differ structurally from oxolane-2,5-diol:

  • Aromatic diols feature benzene rings, enhancing stability and UV absorption (e.g., in natural product extracts) .
  • Oxolane-2,5-diol lacks aromaticity, likely reducing its UV activity but improving solubility in polar solvents .

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